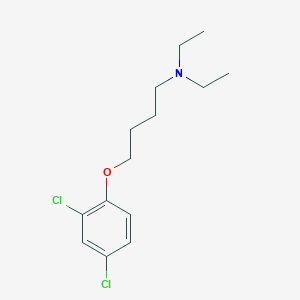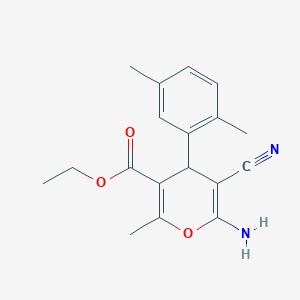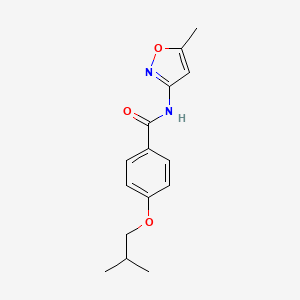![molecular formula C21H24ClNO3 B5234822 (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)
(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidinyl ketones and has been found to possess a variety of biological activities.
Mecanismo De Acción
The exact mechanism of action of (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone is not fully understood. However, it has been suggested that this compound acts as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of neuronal excitability. This may explain its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been found to increase the activity of the GABA-A receptor, which leads to a decrease in neuronal excitability. This may explain its anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to have analgesic properties, which may be due to its ability to inhibit the release of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound for use in various studies. Additionally, this compound has a relatively low toxicity profile, which makes it a safer option for in vitro and in vivo experiments. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on different neurotransmitter systems. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in various experimental settings.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method is well-established, and it has been found to possess a variety of biological activities. Further research is needed to better understand its mechanism of action and its effects on different neurotransmitter systems.
Métodos De Síntesis
The synthesis of (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone has been described in the literature. The method involves the reaction of 4-chloroacetophenone with 2,4-dimethoxybenzylamine in the presence of sodium hydride to form the intermediate product. This intermediate is then reacted with piperidine in the presence of acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone has been studied extensively for its potential therapeutic applications. It has been found to possess a variety of biological activities, including anticonvulsant, analgesic, and anxiolytic properties. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-25-19-10-7-16(20(12-19)26-2)13-23-11-3-4-17(14-23)21(24)15-5-8-18(22)9-6-15/h5-10,12,17H,3-4,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMWZIWBWJKMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCCC(C2)C(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234751.png)
![10-isobutyryl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234756.png)
![3-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoic acid](/img/structure/B5234762.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)

![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)
![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5234804.png)

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5234841.png)
